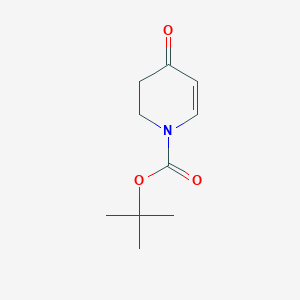
3-Ethynyltetrahydrofuran
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tetrahydrofuran derivatives can involve novel approaches using alpha-nitro ketone intermediates. For instance, 3-substituted 2-nitromethylenetetrahydrofuran was synthesized through intramolecular attack by an alpha-nitro ketone enol anion, where the deprotonated alpha-nitro ketone served as a nucleophile . Another method for synthesizing a tetrahydrofuran derivative, specifically 3,4-epoxytetrahydrofuran (ETHF), was achieved with high conversion and selectivity using a novel titanosilicate catalyst, Ti-MWW, in the presence of hydrogen peroxide . These methods highlight the potential for creating 3-Ethynyltetrahydrofuran through similar synthetic strategies.
Molecular Structure Analysis
The molecular structure of tetrahydrofuran derivatives is crucial for their reactivity and interaction with biological targets. The synthesis of 2-nitromethylenetetrahydrofuran resulted in a mixture of E- and Z-isomers, indicating the importance of stereochemistry in these compounds . The structure of another derivative, trans-3-aryl-4-carbethoxy-2,3-dihydro-2-fur-2'-oyl-5-methylfurans, was confirmed by various spectroscopic methods, demonstrating the ability to achieve high stereoselectivity in the synthesis of tetrahydrofuran derivatives .
Chemical Reactions Analysis
Tetrahydrofuran derivatives can participate in various chemical reactions due to their functional groups. The synthesis of 3-substituted 2-nitromethylenetetrahydrofuran involved the use of alpha-nitro ketone intermediates as both electrophiles and nucleophiles . The epoxidation of 2,5-dihydrofuran to form 3,4-epoxytetrahydrofuran is another example of the chemical reactivity of these compounds, where a highly efficient and clean synthesis was achieved . These reactions are indicative of the types of transformations that 3-Ethynyltetrahydrofuran might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydrofuran derivatives are influenced by their molecular structures. For example, the synthesis of (S)-3-hydroxytetrahydrofuran from ethyl 4-chloro-(S)-3-hydroxybutyrate involved optimization of reaction conditions to achieve high yield and purity, as well as significant optical purity . The high stereoselectivity achieved in the synthesis of multi-substituted dihydrofurans also reflects the importance of reaction conditions in determining the physical and chemical properties of the final products . These studies provide insights into the factors that could affect the properties of 3-Ethynyltetrahydrofuran.
Wissenschaftliche Forschungsanwendungen
1. Functionalization of Diaryltetrahydrofurans
A study by Mallardo et al. (2014) describes an efficient functionalization of diaryltetrahydrofurans via a regioselective tetrahydrofuran (THF)-directed ortho-lithiation. This process demonstrates improved yield and selectivity, especially when using cyclopentyl methyl ether as a greener alternative to traditional solvents (Mallardo et al., 2014).
2. NMR Chemical Shifts in Tetrahydrofuran Derivatives
Martinet et al. (2007) conducted a study on 1H and 13C NMR chemical shifts for various 2,5-diaryltetrahydrofuran derivatives. The complete assignment of these chemical shifts, using a combination of one- and two-dimensional NMR experiments, provides valuable insights for understanding the structure and behavior of these compounds (Martinet, Méou, & Brun, 2007).
3. Stereoselective Synthesis of Sulfonyltetrahydrofurans
Angle and Shaw (2001) reported on a method for the stereoselective synthesis of 2-sulfonyltetrahydrofurans from β-(triethylsilyloxy)aldehydes and p-tolylsulfonyldiazomethane. This method offers versatility for further functionalization of the sulfonyl group, demonstrating the chemical utility of tetrahydrofuran derivatives in synthetic chemistry (Angle & Shaw, 2001).
4. Synthesis of 2-Alkynyltetrahydrofuran Derivatives
Yang et al. (2013) developed a general method for synthesizing 2-alkynyltetrahydrofuran. This method involves the regioselective functionalization of C(sp3)–H bonds adjacent to an oxygen atom with various alkynyl bromides, highlighting the potential for creating a wide range of tetrahydrofuran derivatives (Yang et al., 2013).
5. Antitumor Activities of Nucleoside AntimetabolitesResearch by Hattori et al. (1996,
- focused on the design of 1-(3-C-ethynyl-β-D-ribo-pentofuranosyl)uracil and its cytosine congener as potential multifunctional antitumor nucleoside antimetabolites. These compounds demonstrated potent antitumor activity against various human and mouse tumor cells both in vitro and in vivo. The studies also explored the structure-activity relationship of the sugar moiety, contributing to the understanding of antitumor activities in nucleoside analogs (Hattori et al., 1996); (Hattori et al., 1998).
6. Construction of Metal-Organic Frameworks (MOFs)
Gadzikwa et al. (2008) synthesized a series of 4,4'-ethynylenedibenzoic acids for the construction of Zn-based, mixed-ligand metal-organic frameworks (MOFs). By varying the functionality in the 3- and 3'-positions of these linkers, they were able to create MOFs with different connectivities and levels of interpenetration, demonstrating the potential of tetrahydrofuran derivatives in the synthesis of MOFs (Gadzikwa et al., 2008).
7. Cyclic Ether Formation from Polyalcohol Compounds
Yamaguchi et al. (2009) studied the production of cyclic ethers by dehydration of polyalcohol compounds in high-temperature liquid water. This reaction was accelerated by dissolved carbon dioxide, and the study provides insight into the synthesis of cyclic ethers like 3-hydroxytetrahydrofuran from polyalcohol compounds, highlighting the environmental potential of these reactions (Yamaguchi et al., 2009).
Safety and Hazards
3-Ethynyltetrahydrofuran is classified as a highly flammable liquid and vapor. It is harmful if swallowed, causes serious eye irritation, may cause respiratory irritation, may cause drowsiness or dizziness, and is suspected of causing cancer . It’s important to handle this chemical with appropriate safety measures.
Eigenschaften
IUPAC Name |
3-ethynyloxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-2-6-3-4-7-5-6/h1,6H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAJZHXJKUOHJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1100987-19-6 | |
| Record name | 3-ethynyloxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B1322479.png)